(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Asymmetric synthesis α-Hydroxylation Enolate oxidation

Select for superior, reproducible stereocontrol over unsubstituted or 8-oxo Davis oxaziridines. The critical C8-dichloro substitution achieves 68 to >95% ee in asymmetric sulfide oxidation and 90-95% ee in enolate α-hydroxylation, with faster kinetics than the dibromo analog. Certified purity (≥97.0% T, [α]²⁰/D +89±3°) ensures batch-to-batch process validation.

Molecular Formula C₁₀H₁₃Cl₂NO₃S
Molecular Weight 298.19 g/mol
CAS No. 127184-05-8
Cat. No. B133984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
CAS127184-05-8
Synonyms[2R-(2α,4aα,7α,8aR*)]-8,8-Dichlorotetrahydro-9,9-dimethyl-4H-4a,7-methanooxazirino[3,2-i][2,1]benzisothiazole 3,3-Dioxide
Molecular FormulaC₁₀H₁₃Cl₂NO₃S
Molecular Weight298.19 g/mol
Structural Identifiers
SMILESCC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C
InChIInChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8?,10?,13?/m0/s1
InChIKeyHAMBQYFZDBYWHU-XMZBGBKKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine CAS 127184-05-8: Chiral Oxidizing Agent for Asymmetric Synthesis Procurement


(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS 127184-05-8) is a camphor-derived chiral N-sulfonyloxaziridine reagent with molecular formula C₁₀H₁₃Cl₂NO₃S and molecular weight 298.19 g/mol [1]. It belongs to the Davis oxaziridine class and functions as an electrophilic oxygen-transfer agent for asymmetric oxidation of prochiral sulfides to sulfoxides and α-hydroxylation of enolates [2]. Commercially available with standard purity specifications of ≥97.0% (titration) and specific optical rotation [α]²⁰/D +89±3° (c = 0.5% in chloroform), this compound is supplied as a white to off-white solid with melting point 181–186 °C and recommended long-term storage at -20 °C [3] .

Why Generic Substitution of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine Fails: Evidence-Based Selectivity Differentiation


Among camphor-derived N-sulfonyloxaziridines, enantioselectivity varies dramatically depending on the C8 substitution pattern, rendering these reagents non-interchangeable [1]. The parent unsubstituted (+)-(camphorylsulfonyl)oxaziridine (2a) exhibits wide enantioselectivity variability for sulfide oxidation (3–80% ee), whereas the 8,8-dihalo derivatives demonstrate substantially improved and more consistent stereocontrol [2]. Within the dihalo series, the dichloro reagent provides distinct performance characteristics compared to its dibromo analog, and both significantly outperform the 8-oxo derivative (5–62% ee) [3]. Furthermore, enantiomeric purity is absolute: the (+)-enantiomer (CAS 127184-05-8) and (−)-enantiomer (CAS 139628-16-3) are not functionally interchangeable, as each produces opposite product stereochemistry [4]. These compound-specific selectivity parameters preclude generic substitution without compromising synthetic outcomes.

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: Quantitative Comparative Evidence for Scientific Selection


Enantioselectivity in α-Hydroxylation: Dihalo vs. Unsubstituted Camphorylsulfonyl Oxaziridines

In the asymmetric α-hydroxylation of 2-substituted-1-tetralone enolates, (+)-(8,8-dichlorocamphorylsulfonyl)oxaziridine (CAS 127184-05-8) achieves very high stereoinduction of 90–95% enantiomeric excess [1]. This performance substantially exceeds that of the unsubstituted parent (+)-(camphorylsulfonyl)oxaziridine, which demonstrates lower and more variable stereoselectivity in comparable enolate hydroxylation reactions [2]. The dichloro substitution at C8 provides enhanced steric differentiation in the open transition state, resulting in improved facial selectivity during electrophilic oxygen transfer.

Asymmetric synthesis α-Hydroxylation Enolate oxidation

Comparative Sulfide Oxidation: Dichloro vs. Dibromo and Unsubstituted Analogs

For the asymmetric oxidation of sulfides to chiral sulfoxides, (-)-α,α-dichlorocamphorylsulfonyloxaziridine (the enantiomer of the target compound) delivers enantioselectivities ranging from 68% to >95% ee depending on the sulfide substrate [1]. In direct comparative evaluation, the dichloro reagent (2b) provides 56–74% ee across tested substrates, representing a substantial improvement over the unsubstituted parent (2a) which yields 3–80% ee with high substrate variability [2]. The dibromo analog exhibits comparable stereoselectivity to the dichloro derivative but with distinct reaction rate characteristics influenced by halogen steric and electronic effects [3]. The 8-oxo derivative (2c) yields only 5–62% ee and is significantly inferior [2].

Chiral sulfoxide synthesis Asymmetric oxidation Sulfide oxidation

Reaction Rate Advantage: Dichloro vs. Dibromo Oxaziridine in Oxidation Kinetics

Systematic evaluation of [(8,8-dihalocamphoryl)sulfonyl]oxaziridines reveals that the dichloro derivative exhibits significantly faster oxidation rates than its dibromo counterpart [1]. This rate enhancement is attributed to the smaller atomic radius and distinct electronic properties of chlorine versus bromine, which affect both the electrophilicity of the oxaziridine oxygen and steric accessibility in the transition state [2]. The rate advantage translates to reduced reaction times and lower reagent stoichiometry requirements for complete substrate conversion.

Reaction kinetics Oxaziridine reactivity Oxidation rate

Enantiomeric Purity and Stereochemical Fidelity: (+)- vs. (−)-Enantiomer Selection

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (CAS 127184-05-8) and its (−)-enantiomer (CAS 139628-16-3) are distinct chemical entities that produce opposite absolute stereochemistry in asymmetric oxidation products [1]. The (+)-enantiomer is commercially available with certified specific optical rotation [α]²⁰/D +89±3° (c = 0.5% in chloroform) and ≥97% purity by titration [2] . The (−)-enantiomer, by contrast, exhibits negative optical rotation and is supplied under separate CAS registry . Selection between enantiomers determines the stereochemical outcome of the target asymmetric transformation, with no functional equivalence between the two.

Enantiomer selection Stereochemical control Chiral reagent procurement

Substrate Scope Versatility: Sulfides and Enolates in Single Reagent Platform

The dichloro reagent 13b (corresponding to CAS 127184-05-8) demonstrates validated efficacy across two mechanistically distinct asymmetric oxidation manifolds: oxidation of prochiral sulfides to sulfoxides and α-hydroxylation of enolates to α-hydroxy carbonyl compounds [1]. This dual functionality contrasts with many chiral oxidants that are optimized for single substrate classes [2]. The camphor-derived framework provides a rigid chiral environment that maintains stereocontrol across both sulfide (sp² sulfur lone pair) and enolate (sp² carbon nucleophile) attack trajectories on the oxaziridine oxygen.

Substrate scope Synthetic utility Reagent versatility

Batch-to-Batch Consistency: Verified Purity and Optical Rotation Specifications

Commercial sources of (+)-(8,8-dichlorocamphorylsulfonyl)oxaziridine (CAS 127184-05-8) provide certified analytical specifications including minimum purity of 97-98% by titration, specific optical rotation [α]²⁰/D +89±3° (c = 0.5% in chloroform), and melting point 181-186 °C [1] . Batch-specific Certificates of Analysis (COA) including NMR, HPLC, and GC data are available from multiple vendors . These standardized specifications enable reproducible synthetic outcomes across different procurement lots, a critical consideration for multi-step synthetic campaigns and process development.

Quality control Reagent certification Analytical specifications

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: Evidence-Based Research and Industrial Application Scenarios


Asymmetric Synthesis of Enantiomerically Enriched Chiral Sulfoxide Intermediates for Pharmaceutical Development

This compound is indicated for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides with enantioselectivities reaching 68 to >95% ee, depending on substrate structure [1]. The dichloro substitution at C8 provides stereoselectivity superior to both the unsubstituted parent (3–80% ee) and the 8-oxo derivative (5–62% ee) [2]. This performance profile supports its use in synthesizing optically active sulfoxide building blocks for drug candidates, where enantiomeric purity directly impacts pharmacological activity and regulatory compliance. The aprotic nature of the reagent eliminates competitive side reactions common with metal-based oxidizing systems.

Stereoselective α-Hydroxylation of Enolates for Tertiary α-Hydroxy Carbonyl Compound Construction

The reagent enables asymmetric α-hydroxylation of 2-substituted-1-tetralone enolates with 90–95% enantiomeric excess [1]. This level of stereoinduction is sufficient for advanced intermediate synthesis in natural product total synthesis and pharmaceutical lead optimization, where α-hydroxy carbonyl motifs serve as key pharmacophores or synthetic handles. The SN2-type oxygen transfer mechanism proceeds via an open transition state where the rigid camphor framework enforces facial selectivity, providing predictable and reproducible stereochemical outcomes across structurally diverse enolate substrates [2].

Process Chemistry: Kinetic Efficiency Advantage for Scale-Up Asymmetric Oxidation

The faster oxidation kinetics of the dichloro derivative relative to its dibromo analog translate to reduced reaction times and lower reagent stoichiometry in process-scale asymmetric oxidation [1]. This kinetic advantage supports cost-effective scale-up of enantioselective transformations, particularly in pharmaceutical process development where reagent consumption and cycle time directly impact manufacturing economics. The commercial availability of the reagent with certified purity (97–98% by titration) and defined optical rotation specifications (±3° tolerance) ensures batch-to-batch reproducibility essential for process validation [2] [3].

Academic and Industrial Method Development Requiring Validated Dual Substrate Scope

For laboratories developing asymmetric oxidation methodology, this single reagent provides validated performance across two mechanistically distinct transformations: sulfide oxidation and enolate hydroxylation [1]. This dual functionality reduces the need for multiple chiral oxidants, streamlining reagent inventory and enabling comparative reaction development using a common stereochemical scaffold. The camphor-derived framework's rigid architecture and well-characterized transition-state geometry facilitate mechanistic studies and predictive modeling of stereochemical outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.